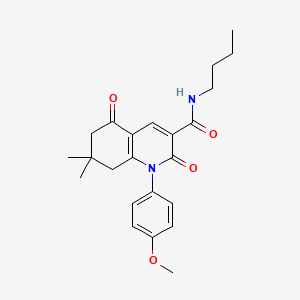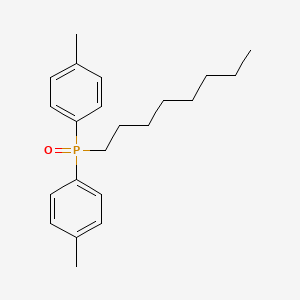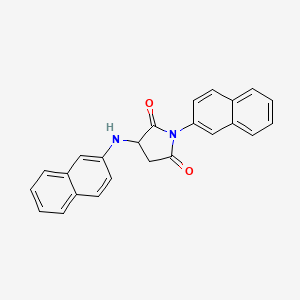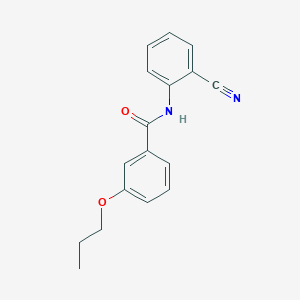
N-(3-chlorophenyl)-N'-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-isopropylurea, also known as chlorpropham, is a herbicide and plant growth regulator that is widely used in agriculture. It is a white crystalline solid that is soluble in water and other polar solvents. Chlorpropham is commonly used to control the growth of weeds and to promote the growth of potato tubers. However, the use of chlorpropham has been a subject of controversy due to its potential health and environmental effects. In
Mécanisme D'action
Chlorpropham acts by inhibiting the synthesis of gibberellins, which are plant hormones that regulate growth and development. Specifically, N-(3-chlorophenyl)-N'-isopropylurea inhibits the enzyme 3-oxo-5α-steroid 4-dehydrogenase, which is involved in the biosynthesis of gibberellins. By inhibiting this enzyme, N-(3-chlorophenyl)-N'-isopropylurea reduces the levels of gibberellins in plants, leading to stunted growth and reduced yield.
Biochemical and Physiological Effects:
Chlorpropham has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting gibberellin synthesis, N-(3-chlorophenyl)-N'-isopropylurea also affects the synthesis of other plant hormones such as auxins and cytokinins. It has been shown to reduce the levels of these hormones, leading to reduced growth and development in plants. Chlorpropham also affects the activity of enzymes involved in photosynthesis and respiration, which can further reduce plant growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpropham is widely used in laboratory experiments to study the effects of plant growth regulators on plant growth and development. Its effectiveness against a wide range of weed species makes it a useful tool for controlling weed growth in experimental settings. However, the potential health and environmental effects of N-(3-chlorophenyl)-N'-isopropylurea must be carefully considered when using it in laboratory experiments. The use of appropriate safety measures and disposal methods is essential to minimize the risk of exposure to N-(3-chlorophenyl)-N'-isopropylurea.
Orientations Futures
There are a number of future directions for research on N-(3-chlorophenyl)-N'-isopropylurea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the development of new plant growth regulators that can be used to promote plant growth and development without the negative side effects of N-(3-chlorophenyl)-N'-isopropylurea. Finally, there is a need for further research into the potential health effects of N-(3-chlorophenyl)-N'-isopropylurea, particularly on human health and the environment.
Méthodes De Synthèse
Chlorpropham can be synthesized by reacting 3-chloroaniline with isopropyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(3-chlorophenyl)-N'-isopropylurea, which is then purified by recrystallization.
Applications De Recherche Scientifique
Chlorpropham has been extensively studied for its effects on plant growth and development. It has been shown to inhibit cell division and elongation in plants, leading to stunted growth and reduced yield. Chlorpropham is commonly used to control the growth of weeds in potato crops, as it is effective against a wide range of weed species. However, the use of N-(3-chlorophenyl)-N'-isopropylurea has been linked to the development of resistance in some weed species, which can reduce its effectiveness over time.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEZUTKGVGMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)


![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
